molecular formula C28H36N2O8 B3395730 Fentanyl citrate CAS No. 990-73-8

Fentanyl citrate

Cat. No. B3395730
CAS RN: 990-73-8
M. Wt: 528.6 g/mol
InChI Key: IVLVTNPOHDFFCJ-UHFFFAOYSA-N
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Description

Fentanyl citrate is an opioid agonist . It is a white powder that is sparingly soluble in water . Each milliliter contains fentanyl (as the citrate) 50 mcg (0.05 mg) . It is used in the treatment of acute and chronic pain and as an anesthetic adjuvant .


Synthesis Analysis

The alternate and optimized syntheses of the parent opioid fentanyl and its analogs are described . The routes presented exhibit high-yielding transformations leading to these powerful analgesics after optimization studies were carried out for each synthetic step .


Molecular Structure Analysis

The molecular formula of Fentanyl citrate is C22H28N2O∙C6H8O7 . The molecular weight is 528.60 .


Chemical Reactions Analysis

The reaction between troc chloride and fentanyl breaks the compound into two predictable products from the opioid—the first one is 2-chloroethyl benzene and the second one is troc-norfentanyl, both of which are easily detectable using standard forensic science equipment .


Physical And Chemical Properties Analysis

Fentanyl citrate is a white powder which is sparingly soluble in water . Each milliliter contains fentanyl (as the citrate) 50 mcg (0.05 mg) .

Scientific Research Applications

Impact on Cardiovascular System

  • Fentanyl citrate, a synthetic opioid analgesic, is often used for neonatal anesthesia. A study by Griffioen et al. (2004) explores its impact on the cardiovascular system, particularly its role in inducing bradycardia. They found that fentanyl acts on micro-opioid receptors, reducing GABAergic neurotransmission to parasympathetic cardiac vagal neurons. This effect contributes to increased parasympathetic activity and may be one mechanism behind fentanyl-induced bradycardia (Griffioen et al., 2004).

Oral Transmucosal Delivery System

  • Fentanyl citrate has been formulated for oral transmucosal delivery, particularly for pain management. This delivery system allows for rapid and potent pain relief, as detailed in studies by Aronoff et al. (2005) and Mystakidou et al. (2006). These studies highlight the pharmacokinetics and clinical efficacy of oral transmucosal fentanyl citrate (OTFC) in managing cancer and noncancer pain, emphasizing its rapid onset and effectiveness (Aronoff et al., 2005); (Mystakidou et al., 2006).

Use in Veterinary Medicine

  • Kukanich and Clark (2012) discuss the use of fentanyl citrate in veterinary medicine. Fentanyl is a potent mu opioid receptor agonist with a wide margin of safety in dogs, displaying minimal effects on cardiovascular and respiratory systems. Their study delves into the history and pharmacology of fentanyl, relevant to its use in long-acting transdermal solutions for dogs (Kukanich & Clark, 2012).

Safety and Effectiveness in Prehospital Pain Management

  • A study by Kanowitz et al. (2006) investigates the safety and effectiveness of fentanyl citrate for prehospital pain management. The study demonstrated that fentanyl can decrease pain scores effectively without causing significant side effects, underscoring its utility in out-of-hospital settings (Kanowitz et al., 2006).

Interaction with Cyclodextrins

  • Ogawa et al. (2016) explore the interaction between fentanyl and various cyclodextrins in aqueous solutions. This research is significant for understanding how fentanyl's absorption and solubility can be enhanced, particularly for breakthrough pain treatment (Ogawa et al., 2016)

Safety And Hazards

Fentanyl Citrate Injection exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Fentanyl Citrate Injection .

Future Directions

Problems with synthetic opioids are likely to worsen before they improve, and states west of the Mississippi River must remain vigilant . Improving surveillance and monitoring is crucial . Limiting policy responses to existing approaches seems unlikely to reverse this tide .

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.C6H8O7/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,21H,2,13-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLVTNPOHDFFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

437-38-7 (Parent)
Record name Fentanyl citrate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80243933
Record name Fentanyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fentanyl Citrate

CAS RN

990-73-8
Record name Fentanyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=990-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentanyl citrate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentanyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentanyl dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTANYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUN5LYG46H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,000
Citations
K Mystakidou, E Katsouda, E Parpa, L Vlahos… - Drug Delivery, 2006 - Taylor & Francis
Oral transmucosal fentanyl citrate (OTFC; brand name Actiq®, Cephalon, UT) is a new opioid formulation that incorporates fentanyl into a lozenge and allows drug delivery through the …
Number of citations: 101 www.tandfonline.com
SD Tarver, TH Stanley - Anesthesiology, 1991 - static.vademecum.es
… Pace NL, Stanley TH: Comparison of oral transmucosal fentanyl citrate and an oral solution of … Ashburn MA, Fine PG, Stanley TH: Oral transmucosal fentanyl citrate for the treatment of …
Number of citations: 340 static.vademecum.es
MA Ashburn, J Streisand, J Zhang, G Love… - The Journal of the …, 1995 - pubs.asahq.org
… On the upper arm opposite the arm through which venous blood samples were obtained, the patient received iontophoresis of fentanyl citrate from the Phoresor 11 PM-700 Drug …
Number of citations: 102 pubs.asahq.org
M Darwish, M Kirby, P Robertson Jr… - The Journal of …, 2007 - Wiley Online Library
This study assessed the absolute and relative bioavailabilities and transmucosal and gastrointestinal absorbency of fentanyl buccal tablet (FBT) and oral transmucosal fentanyl citrate (…
Number of citations: 159 accp1.onlinelibrary.wiley.com
AJ Walz, FL Hsu - Organic Preparations and Procedures …, 2017 - Taylor & Francis
… Recrystallization from 25:1 isopropanol:ethanol provided fentanyl citrate 2 in 72% yield from the oxalate salt intermediate. Fentanyl citrate 2 was synthesized from commercially …
Number of citations: 10 www.tandfonline.com
S Novotna, K Valentova, J Fricova, E Richterova… - Clinical …, 2014 - Elsevier
… Ethypharm developed a sublingual formulation of fentanyl suprabioavailable to oral transmucosal fentanyl citrate with a higher early systemic exposure and a shorter T max . …
Number of citations: 44 www.sciencedirect.com
R Payne, P Coluzzi, L Hart, M Simmonds, A Lyss… - Journal of pain and …, 2001 - Elsevier
This open-label study evaluated the long-term safety and tolerability of oral transmucosal fentanyl citrate (OTFC) in ambulatory cancer patients with breakthrough pain undergoing …
Number of citations: 139 www.sciencedirect.com
JB Streisand, MA Busch, TD Egan… - The Journal of the …, 1998 - pubs.asahq.org
Background The pharmacokinetics of a single dose (15 microg/kg) of oral transmucosal fentanyl citrate (OTFC) have been characterized. A range of doses may eventually be used in …
Number of citations: 117 pubs.asahq.org
GM Aronoff, MJ Brennan, DD Pritchard… - Pain …, 2005 - academic.oup.com
… pertaining to oral transmucosal fentanyl citrate was reviewed, … transmucosal fentanyl citrate in cancer and noncancer pain. … Oral transmucosal fentanyl citrate is a potent opioid delivery …
Number of citations: 67 academic.oup.com
W Rayburn, A Rathke, MP Leuschen… - American journal of …, 1989 - Elsevier
… in nonpregnant adults, fentanyl citrate has a greater analgesic … Experience with intravenous fentanyl citrate during pregnancy … to determine how much fentanyl citrate is requested during …
Number of citations: 108 www.sciencedirect.com

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